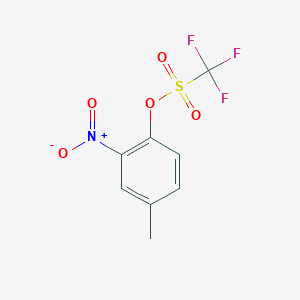

4-Methyl-2-nitrophenyl trifluoromethanesulfonate

CAS No.: 195455-54-0

Cat. No.: VC2868516

Molecular Formula: C8H6F3NO5S

Molecular Weight: 285.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 195455-54-0 |

|---|---|

| Molecular Formula | C8H6F3NO5S |

| Molecular Weight | 285.2 g/mol |

| IUPAC Name | (4-methyl-2-nitrophenyl) trifluoromethanesulfonate |

| Standard InChI | InChI=1S/C8H6F3NO5S/c1-5-2-3-7(6(4-5)12(13)14)17-18(15,16)8(9,10)11/h2-4H,1H3 |

| Standard InChI Key | PJUPDNUBFUXJEN-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(C=C1)OS(=O)(=O)C(F)(F)F)[N+](=O)[O-] |

| Canonical SMILES | CC1=CC(=C(C=C1)OS(=O)(=O)C(F)(F)F)[N+](=O)[O-] |

Introduction

Chemical Identity and Basic Properties

4-Methyl-2-nitrophenyl trifluoromethanesulfonate (CAS Number: 195455-54-0) is an aromatic compound containing multiple functional groups. It belongs to the family of aryl triflates, which are versatile intermediates in organic synthesis due to the exceptional leaving group ability of the trifluoromethanesulfonate moiety.

Nomenclature and Identifiers

The compound is also known by alternative names including 4-Methyl-2-nitrophenyl triflate and 3-Nitro-4-{[(trifluoromethyl)sulphonyl]oxy}toluene. The systematic identifiers provide precise structural information for database searches and chemical inventory management.

Table 1: Chemical Identifiers of 4-Methyl-2-nitrophenyl trifluoromethanesulfonate

| Parameter | Value |

|---|---|

| CAS Number | 195455-54-0 |

| IUPAC Name | (4-methyl-2-nitrophenyl) trifluoromethanesulfonate |

| Molecular Formula | C₈H₆F₃NO₅S |

| Standard InChI | InChI=1S/C8H6F3NO5S/c1-5-2-3-7(6(4-5)12(13)14)17-18(15,16)8(9,10)11/h2-4H,1H3 |

| Standard InChIKey | PJUPDNUBFUXJEN-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(C=C1)OS(=O)(=O)C(F)(F)F)N+[O-] |

| MDL Number | MFCD25541871 |

| PubChem Compound ID | 71346889 |

Physical and Chemical Properties

The physical and chemical characteristics of 4-Methyl-2-nitrophenyl trifluoromethanesulfonate are critical for understanding its behavior in chemical reactions and for proper handling during laboratory procedures.

Table 2: Physical and Chemical Properties

| Property | Value |

|---|---|

| Molecular Weight | 285.197 g/mol |

| Physical State | Solid (presumed from similar compounds) |

| Storage Temperature | Ambient |

| UN Number | 3265 |

| ADR Classification | 8 III |

| GHS Pictogram | GHS05 |

Structural Characteristics

Molecular Structure

The molecule consists of a phenyl ring substituted with a methyl group at the 4-position, a nitro group at the 2-position, and a trifluoromethanesulfonate group attached to the oxygen atom. This arrangement creates a chemically reactive structure particularly suitable for synthetic applications.

Structure-Property Relationships

The presence of the electron-withdrawing nitro group at the ortho position relative to the triflate moiety affects the electronic distribution within the molecule. This structural arrangement influences both the reactivity and stability of the compound, making it particularly useful in certain transformation reactions.

The combined effect of the methyl group (electron-donating) and the nitro group (strongly electron-withdrawing) creates an interesting electronic distribution across the aromatic ring, which can be advantageous in regioselective reactions. Additionally, the trifluoromethanesulfonate group serves as an excellent leaving group due to the stable trifluoromethanesulfonate anion that forms upon departure.

Synthesis and Preparation Methods

Standard Synthetic Routes

The synthesis of 4-Methyl-2-nitrophenyl trifluoromethanesulfonate typically involves the reaction of 4-methyl-2-nitrophenol with triflic anhydride (trifluoromethanesulfonic anhydride) in a suitable solvent. This reaction proceeds through nucleophilic attack of the phenolic oxygen on the sulfur atom of triflic anhydride.

A typical synthetic procedure may involve:

-

Preparation of 4-methyl-2-nitrophenol as the starting material

-

Reaction with triflic anhydride in the presence of a base (such as pyridine or triethylamine)

-

Conducting the reaction under anhydrous conditions at low temperatures

-

Purification through recrystallization or chromatographic methods

Modern Synthetic Approaches

Recent advances in synthetic methodology have employed more efficient and selective approaches for the preparation of aryl triflates. The SuFEx (Sulfur Fluoride Exchange) chemistry represents one such approach that enables chemoselective synthesis of triflates under mild conditions .

These modern methods often utilize:

-

Two-chamber reactor systems to separate reactive intermediates

-

Mild base conditions (such as N,N-diisopropylethylamine)

-

Controlled temperature and solvent systems

-

Fluoride sources as catalysts

Chemical Reactivity and Applications

Reactivity Profile

4-Methyl-2-nitrophenyl trifluoromethanesulfonate is characterized by high reactivity due to the excellent leaving group ability of the triflate moiety. The presence of the nitro group at the ortho position further enhances the electrophilicity of the aromatic system.

The key reactive features include:

-

Highly reactive triflate group that can undergo displacement reactions

-

Electron-poor aromatic system prone to nucleophilic attack

-

Potential for coordination with transition metals

Applications in Organic Synthesis

Triflates like 4-Methyl-2-nitrophenyl trifluoromethanesulfonate find extensive applications in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. The compound serves as an important building block in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and materials science precursors.

Specific applications include:

-

Cross-coupling reactions (Suzuki, Sonogashira, Negishi)

-

C-H functionalization chemistry

-

Nucleophilic aromatic substitution reactions

-

Transition metal-catalyzed transformations

-

Preparation of arylboronic acids and esters

Comparison with Related Compounds

Structural Analogs

Several structural analogs of 4-Methyl-2-nitrophenyl trifluoromethanesulfonate exist with variations in the substitution pattern. Comparing these compounds provides insights into structure-activity relationships and potential applications.

Table 3: Comparison of 4-Methyl-2-nitrophenyl trifluoromethanesulfonate with Structural Analogs

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Distinctions |

|---|---|---|---|---|

| 4-Methyl-2-nitrophenyl trifluoromethanesulfonate | 195455-54-0 | C₈H₆F₃NO₅S | 285.197 | Methyl at 4-position, nitro at 2-position |

| 4-Nitrophenyl trifluoromethanesulfonate | 17763-80-3 | C₇H₄F₃NO₅S | 271.171 | Nitro at 4-position, no methyl group |

| 2-Nitrophenyl trifluoromethanesulfonate | 132993-22-7 | C₇H₄F₃NO₅S | 271.171 | Nitro at 2-position, no methyl group |

| 4-Fluoro-2-methyl-5-nitrophenyl trifluoromethanesulfonate | 1820734-74-4 | C₈H₅F₄NO₅S | 303.188 | Additional fluoro substituent |

Reactivity Differences

The reactivity of 4-Methyl-2-nitrophenyl trifluoromethanesulfonate differs from its analogs due to the specific electronic effects of the methyl and nitro groups. The methyl group increases electron density in the aromatic ring, while the nitro group withdraws electrons, creating a unique electronic distribution that influences reaction outcomes.

Compared to 4-nitrophenyl trifluoromethanesulfonate, which has a melting point of 52-55°C and a boiling point of 331.4°C at 760 mmHg , the 4-methyl-2-nitrophenyl derivative likely exhibits different thermal properties due to the additional methyl substituent and altered position of the nitro group.

Physical Properties and Analytical Characterization

Thermal Properties

Based on data for related compounds, particularly 4-nitrophenyl trifluoromethanesulfonate , we can estimate:

-

Melting point likely in the 50-80°C range

-

Boiling point presumably above 300°C at atmospheric pressure

-

Flash point potentially around 150-170°C

Research Applications and Future Directions

Current Research Applications

Current research involving 4-Methyl-2-nitrophenyl trifluoromethanesulfonate and related triflates focuses on:

-

Development of novel cross-coupling methodologies with improved efficiency and selectivity

-

Application in the synthesis of pharmaceutical intermediates and fine chemicals

-

Utilization in materials science for the preparation of functional materials

-

Structure-activity relationship studies for optimization of reaction conditions

Future Research Directions

Potential future research directions involving this compound may include:

-

Development of more sustainable synthetic routes with reduced environmental impact

-

Exploration of novel catalytic systems for triflate-based transformations

-

Application in flow chemistry and continuous manufacturing processes

-

Investigation of structure-property relationships for specialized applications

-

Utilization in the synthesis of complex natural products and pharmaceutical candidates

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume